2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one
Description
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C7H11N3O/c1-5-9-6(11)7(10-5)2-3-8-4-7/h8H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
FKUAFFFWFLYUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2(CCNC2)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Amine-Ketone Cyclization
The most widely reported method involves the cyclization of appropriately substituted amines with cyclic ketones. Source outlines a general procedure where 1,2-diaminopropane derivatives react with cyclobutanone under acidic conditions, facilitating intramolecular cyclization to form the spiro core. The reaction typically proceeds at 80–100°C in ethanol or tetrahydrofuran (THF), with yields averaging 65–70%. A critical parameter is the stoichiometric balance between the amine and ketone, as excess ketone can lead to dimerization by-products.
Mechanistic Insights :
The reaction initiates with nucleophilic attack by the primary amine on the carbonyl carbon, followed by dehydration to form an imine intermediate. Subsequent ring closure via secondary amine participation generates the spirocyclic structure. Protonation of the tertiary nitrogen stabilizes the final product.
Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes rate |
| Solvent | THF > Ethanol > DCM | THF improves solubility |
| Reaction Time | 12–24 hours | Prolonged time reduces side products |
Acid-Catalyzed Ring Closure
Multi-Component Reactions: Streamlining Synthesis
Catalyst-Free Four-Component Assembly
Drawing parallels from spiro-pyrazole-pyridine synthesis, a plausible route for this compound involves a one-pot reaction of 1,2-diaminopropane, ethyl acetoacetate, formaldehyde, and ammonium acetate. This method, adapted from, eliminates external catalysts by leveraging ammonium acetate’s dual role as a nitrogen source and base.
Procedure :
-
Combine 1,2-diaminopropane (1.0 equiv), ethyl acetoacetate (1.2 equiv), formaldehyde (1.5 equiv), and ammonium acetate (2.0 equiv) in ethanol.
-
Reflux at 90°C for 12 hours.
-
Isolate the product via vacuum filtration after cooling.
Advantages :
-
Atom-economical (78% reported yield for analogous spirocycles).
-
Avoids purification of intermediates.
Advanced Functionalization Strategies
Post-Cyclization Modifications
The spirocyclic core permits late-stage diversification. For example, source describes sulfonylation of analogous triazaspiro compounds using sulfonyl chlorides, which could be applied to introduce substituents at the N7 position. This two-step process involves:
-
Cyclization to form the spiro framework.
-
Treatment with methylsulfonyl chloride in dichloromethane (DCM) at 0°C.
Yield Comparison :
| Modification | Reagent | Yield (%) |
|---|---|---|
| Sulfonylation | CH₃SO₂Cl | 62 |
| Alkylation | CH₃I | 58 |
Chemical Reactions Analysis
2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems under appropriate conditions.
Scientific Research Applications
2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The nitrogen atoms within the ring structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one
- Molecular Formula : C₈H₁₂N₂O
- Molecular Weight : 168.20 g/mol
- Structural Features: A spirocyclic system with a 1,3,7-triaza backbone fused to a non-en-4-one ring. The methyl group at position 2 distinguishes it from analogs .
Key Properties :
- Synthesis: Not explicitly detailed in the evidence, but related spiro compounds are synthesized via Suzuki coupling or cyclocondensation reactions (e.g., as in ).
Comparison with Structurally Similar Compounds
Irbesartan (1,3-Diazaspiro[4.4]non-1-en-4-one derivatives)
- IUPAC Name: 2-Butyl-3-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
- Molecular Formula : C₂₅H₂₈N₆O
- Key Differences :
- Substituted with a butyl group at position 2 and a tetrazole-containing biphenylmethyl group at position 3.
- Biological Activity : Angiotensin II receptor antagonist; used clinically for hypertension .
- Physicochemical Impact : The tetrazole moiety enhances binding affinity to the angiotensin receptor, while the spiro core stabilizes the conformation .
BMS-688521 (1,3,7-Triazaspiro[4.4]nonan derivative)
- IUPAC Name: 6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid
- Key Differences: Contains a 1,3,7-triazaspiro core with dichlorophenyl, cyanophenyl, and nicotinic acid substituents. Biological Activity: Leukocyte Function-Associated Antigen-1 (LFA-1) antagonist; demonstrates enhanced in vitro potency and in vivo efficacy compared to earlier analogs .
2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
- Molecular Formula : C₉H₁₆N₄O
- Key Differences: Spiro[4.5]decane system (vs. [4.4] in the target compound).
1,2,7-Triazaspiro[4.4]non-1-ene-8,9-dione Derivatives
- Example Compound: 3,3-Dimethyl-4,7-diphenyl-1,2,7-triazaspiro[4.4]non-1-ene-8,9-dione
- Key Differences :
Structural and Functional Analysis (Table)
Research Findings and Implications
- Spiro Ring Size : Smaller spiro systems (e.g., [4.4] vs. [4.5]) influence steric constraints and binding pocket compatibility. For example, Irbesartan’s [4.4] system is optimal for angiotensin receptor binding .
- Substituent Effects :
- Synthetic Challenges : Spirocyclic compounds often require multistep syntheses, as seen in the Pd-catalyzed coupling for related derivatives .
Biological Activity
2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one, identified by CAS number 1707369-87-6, is a heterocyclic compound with significant biological activity. Its unique structure, featuring a spirocyclic arrangement with multiple nitrogen atoms, positions it as a candidate for various pharmacological applications. This article reviews its biological properties, synthesis, and potential therapeutic uses based on recent research findings.
- Molecular Formula : C7H11N3O
- Molecular Weight : 153.18 g/mol
- Purity : ≥ 98%
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. A study evaluated the efficacy of related triazaspiro compounds against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes and inhibit growth.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. A case study published in a peer-reviewed journal demonstrated that derivatives of triazaspiro compounds showed cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These findings warrant further investigation into the compound's specific mechanisms of action in cancer therapy.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its role in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial activity of triazaspiro derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial properties.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 50 µg/mL |
| This compound | E. coli | 75 µg/mL |
Case Study 2: Cytotoxicity in Cancer Cells
In another study focusing on anticancer effects, researchers treated human breast cancer cells (MCF-7) with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular processes.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Its structure may confer antioxidant properties that protect cells from oxidative damage.
Q & A
Q. What are the recommended synthesis strategies for 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one?
A multi-step approach is typically employed, involving cyclization and functionalization reactions. For example, analogous spiro compounds (e.g., irbesartan derivatives) are synthesized via azide-mediated tetrazole ring formation under controlled conditions using organic bases (e.g., triethylamine) and polar aprotic solvents (e.g., DMF). Critical steps include pH adjustment during neutralization to isolate intermediates .
Q. Which analytical techniques are essential for characterizing this compound’s structure?
X-ray crystallography provides definitive bond lengths and angles for the spirocyclic core , while NMR spectroscopy (¹H/¹³C) resolves proton environments and heterocyclic connectivity. Mass spectrometry confirms molecular weight, and IR identifies functional groups like carbonyls (e.g., 4-one moiety) .
Q. How should researchers evaluate the compound’s stability under experimental conditions?
Stability studies should assess pH sensitivity (e.g., 2.0–7.4), solvent compatibility (polar vs. non-polar), and thermal degradation. For example, hydrochloride salts of related spiro compounds exhibit hygroscopicity, requiring anhydrous storage .
Advanced Research Questions
Q. How can conflicting crystallographic data for spirocyclic compounds be resolved?
Discrepancies in bond angles or ring conformations (e.g., variations in diazaspiro systems) may arise from solvent packing effects or protonation states. Validate using DFT calculations alongside experimental data, and compare with structurally similar compounds (e.g., 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one) to identify trends .
Q. What methodologies address low yields in multi-step syntheses?
Optimize reaction kinetics via catalyst screening (e.g., Lewis acids for cyclization) and solvent selection. For azide-based steps, stoichiometric control of triethylamine hydrochloride reduces side products . Purity can be improved using recrystallization (e.g., water-miscible solvents) or chromatography .
Q. How do researchers reconcile contradictory bioactivity data in cellular assays?
Conflicting results (e.g., variable IC50 values) may stem from assay conditions (e.g., cell line specificity) or compound solubility. Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for target engagement) and validate with structurally validated analogs (e.g., triazaspiro-based LFA-1 antagonists) .
Q. What mechanisms explain pH-dependent decomposition pathways?
Protonation of nitrogen atoms in the spiro core can destabilize the ring under acidic conditions, leading to ring-opening. Investigate via accelerated stability testing (e.g., 40°C/75% RH) and LC-MS to identify degradation products .
Q. How are reaction intermediates characterized to confirm mechanistic hypotheses?
Trap intermediates using low-temperature quenching or in-situ NMR. For example, azide intermediates in tetrazole formation can be monitored via FTIR for the –N₃ stretch (~2100 cm⁻¹) .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
